molecular formula C12H13N3O4 B7945877 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B7945877
M. Wt: 263.25 g/mol
InChI Key: BNCMOJYSYZSPLU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound that features a benzodioxole ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide typically involves multi-step organic reactions. One common method involves the acylation of 1,3-benzodioxole, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts can improve the reaction rates and selectivity, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide stands out due to its unique combination of a benzodioxole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c13-14-12(17)7-3-11(16)15(5-7)8-1-2-9-10(4-8)19-6-18-9/h1-2,4,7H,3,5-6,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCMOJYSYZSPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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